1-benzyl-4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
1-benzyl-4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of benzyl, chloro, and fluorophenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of Substituents: The benzyl, chloro, and fluorophenyl groups can be introduced through various substitution reactions, often involving halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole derivative with additional oxygen-containing functional groups.
Scientific Research Applications
1-benzyl-4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,5-diphenyl-1H-pyrazole: Lacks the chloro and fluorophenyl groups.
4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the benzyl and fluorophenyl groups.
3,5-bis(4-fluorophenyl)-1H-pyrazole: Lacks the benzyl and chloro groups.
Uniqueness
1-benzyl-4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the combination of benzyl, chloro, and fluorophenyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H15ClF2N2 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
1-benzyl-4-chloro-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C22H15ClF2N2/c23-20-21(16-6-10-18(24)11-7-16)26-27(14-15-4-2-1-3-5-15)22(20)17-8-12-19(25)13-9-17/h1-13H,14H2 |
InChI Key |
FDVQDEIIHYKBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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